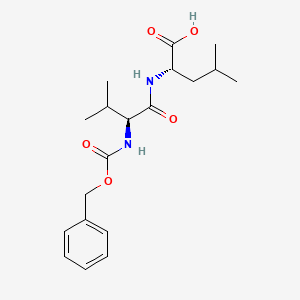

Z-Val-Leu-OH

Description

BenchChem offers high-quality Z-Val-Leu-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Val-Leu-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-4-methyl-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O5/c1-12(2)10-15(18(23)24)20-17(22)16(13(3)4)21-19(25)26-11-14-8-6-5-7-9-14/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,22)(H,21,25)(H,23,24)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABNKBDCDDUXJCU-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Z-Val-Leu-OH molecular weight and chemical structure analysis

Molecular Weight, Chemical Structure, and Synthetic Utility in Drug Development

Executive Summary

Z-Val-Leu-OH (N-Benzyloxycarbonyl-L-valyl-L-leucine) is a high-value dipeptide intermediate extensively utilized in the synthesis of protease inhibitors, specifically targeting calpain and the proteasome.[1][2] With a molecular weight of 364.44 g/mol and CAS number 17708-79-1 , it serves as a critical scaffold for developing aldehyde and boronic acid-based pharmacophores. This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and quality control methodologies required for pharmaceutical-grade applications.

Part 1: Chemical Identity & Structural Analysis

The molecule comprises a hydrophobic valine-leucine dipeptide core protected at the N-terminus by a benzyloxycarbonyl (Z or Cbz) group. Its structural integrity relies on the preservation of the L,L-stereochemistry, which is essential for biological recognition in enzyme active sites.

1.1 Structural Breakdown[3]

-

N-Terminus: Benzyloxycarbonyl (Z) group.[1][4] Provides lipophilicity and prevents N-terminal degradation during synthesis.

-

Residue 1 (P2): L-Valine. The isopropyl side chain confers steric bulk, often filling the S2 pocket of proteases.

-

Residue 2 (P1): L-Leucine.[5] The isobutyl side chain is a classic recognition motif for chymotrypsin-like activities.

-

C-Terminus: Free Carboxylic Acid (-OH). This handle allows for further functionalization into aldehydes (inhibitors) or extension into longer peptide chains.

1.2 Physicochemical Properties Data

The following data aggregates experimentally validated values for Z-Val-Leu-OH.

| Property | Value | Notes |

| Chemical Name | N-Benzyloxycarbonyl-L-valyl-L-leucine | IUPAC nomenclature standards |

| CAS Number | 17708-79-1 | Unique identifier for regulatory tracking |

| Molecular Formula | C₁₉H₂₈N₂O₅ | Confirmed by Elemental Analysis |

| Molecular Weight | 364.44 g/mol | Monoisotopic mass: 364.20 |

| Melting Point | 138–141 °C | Indicator of high crystalline purity [1] |

| Optical Rotation | [α]D ≈ -11.5° (c=1, MeOH) | Critical for confirming L,L-stereochemistry [1] |

| Solubility | Soluble in MeOH, DMF, DMSO | Sparingly soluble in water; insoluble in non-polar ethers |

Part 2: Synthesis & Purification Strategies

The synthesis of Z-Val-Leu-OH requires precise control to prevent racemization, particularly at the valine alpha-carbon, which is sterically hindered and prone to oxazolone formation during activation.

2.1 Validated Synthesis Protocol

Objective: Synthesize Z-Val-Leu-OH with >98% chiral purity.

Reagents:

-

Z-Val-OH (Starting Material 1)

-

H-Leu-OMe·HCl (Starting Material 2)

-

EDC·HCl / HOBt (Coupling Agents)

-

NMM (N-Methylmorpholine - Base)

-

LiOH (Saponification Agent)

Step-by-Step Methodology:

-

Activation: Dissolve Z-Val-OH (1.0 eq) and HOBt (1.1 eq) in DMF at 0°C. Add EDC·HCl (1.1 eq) and stir for 15 minutes to form the active ester. Causality: Pre-activation at low temperature minimizes racemization.

-

Coupling: Add H-Leu-OMe·HCl (1.1 eq) and NMM (2.5 eq). Allow the reaction to warm to room temperature over 4 hours. Monitor by TLC (CHCl3:MeOH 9:1).

-

Workup: Dilute with EtOAc, wash with 1N HCl (removes unreacted amine), 5% NaHCO3 (removes unreacted acid), and brine. Dry over Na2SO4 and concentrate to yield Z-Val-Leu-OMe .[3]

-

Hydrolysis (Saponification): Dissolve the intermediate ester in THF/H2O (3:1). Add LiOH (2.0 eq) at 0°C. Monitor disappearance of ester by HPLC.

-

Isolation: Acidify carefully to pH 2-3 with 1N HCl. The product, Z-Val-Leu-OH , typically precipitates as a white solid. Recrystallize from EtOAc/Hexane.

2.2 Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis and the critical decision points for purification.

Figure 1: Step-wise synthetic pathway for Z-Val-Leu-OH, highlighting the intermediate ester isolation and final crystallization steps.[4]

Part 3: Analytical Characterization & QC

Trustworthiness in peptide chemistry is established through self-validating analytical protocols. A single method is insufficient; orthogonal techniques must be employed.

3.1 Quality Control Metrics

-

HPLC Analysis:

-

Column: C18 Reverse Phase (5µm, 4.6 x 250mm).

-

Mobile Phase: Gradient 5% to 90% Acetonitrile in Water (0.1% TFA).

-

Detection: UV at 215 nm (peptide bond) and 254 nm (Z-group aromatic ring).

-

Criteria: Single peak >98% area. Any shoulder peaks suggest diastereomers (D-Leu or D-Val impurities).

-

-

Mass Spectrometry (ESI-MS):

-

Expected Mass: [M+H]+ = 365.2 m/z; [M+Na]+ = 387.2 m/z.

-

Validation: Absence of [M+H-18]+ peaks helps rule out oxazolone byproducts.

-

-

Nuclear Magnetic Resonance (1H NMR, DMSO-d6):

-

Diagnostic Signals:

-

~7.3 ppm (Multiplet, 5H): Benzyl aromatic protons.

-

~5.0 ppm (Singlet, 2H): Benzylic -CH2-.

-

~0.8-0.9 ppm (Multiplets): Methyl groups of Val and Leu (distinctive integration required).

-

-

3.2 Analytical Decision Tree

This diagram guides the researcher through the QC process, ensuring no substandard material moves to biological testing.

Figure 2: Analytical Quality Control Decision Tree. All three gates (HPLC, MS, NMR) must be passed to confirm identity and purity.

Part 4: Applications in Drug Discovery

Z-Val-Leu-OH is rarely the final drug; it is the pharmacophore scaffold .

4.1 Protease Inhibitor Precursor

The Z-Val-Leu moiety mimics the P2-P1 substrate specificity of Calpain I/II and the 20S Proteasome.

-

Aldehyde Synthesis: The C-terminal acid is reduced to an aldehyde (Z-Val-Leu-H) to create reversible covalent inhibitors that form a hemiacetal with the active site serine or cysteine.

-

Boronic Acids: Converted to Z-Val-Leu-B(OH)2 (e.g., MG-262 analogues) for high-affinity proteasome inhibition [2].

4.2 Apoptosis Induction Studies

Derivatives of Z-Val-Leu-OH, such as Z-Val-Leu-Lys(Boc)-OH , have been synthesized to study selective induction of apoptosis in Hep 3B cells. The structural rigidity provided by the Val-Leu core is cited as a key factor in cell permeability and enzyme binding affinity [3].

References

-

ResearchGate. Synthesis of peptides employing 9-fluorenylmethyl chloroformate as a coupling agent. (Physical constants of Z-Val-Leu-OH: MP 138-141°C).[3]

-

ChemicalBook. Z-VAL-LEU-OH Product Properties and CAS 17708-79-1.[1][6]

-

Journal of Clinical Investigation (JCI). Selective induction of apoptosis in Hep 3B cells by a novel proteasome inhibitor. (Usage of Z-Val-Leu-OH as precursor).[3][4][7]

Sources

- 1. Product Category Search | iChemical.com [ichemical.com]

- 2. Z-D-Val-Leu-OH | CAS#:74202-02-1 | Chemsrc [chemsrc.com]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 7. Z-ILE-LEU-OH | 38972-95-1 [chemicalbook.com]

Z-Val-Leu-OH: A Versatile Precursor for the Synthesis of Potent Cysteine Protease Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the dipeptide Z-Val-Leu-OH as a strategic precursor for the development of potent, reversible covalent inhibitors targeting cysteine proteases. We delve into the foundational role of cysteine proteases, such as cathepsins and calpains, in various disease states, establishing the rationale for their inhibition. The core of this guide focuses on the chemical transformation of the inert Z-Val-Leu-OH carboxylic acid into a highly reactive peptide aldehyde, Z-Val-Leu-H. We elucidate the precise mechanism of action, whereby the aldehyde "warhead" forms a covalent but reversible thiohemiacetal adduct with the catalytic cysteine residue in the enzyme's active site. Detailed, field-proven protocols for the chemical synthesis and subsequent in vitro enzymatic characterization are provided, underpinned by an explanation of the causal logic behind key experimental choices. This guide is designed to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to leverage this dipeptide scaffold in the pursuit of novel therapeutics.

The Central Role of Cysteine Proteases in Cellular Function and Disease

Cysteine proteases are a class of proteolytic enzymes that play a critical role in a vast array of physiological and pathophysiological processes.[1][2] Their activity is fundamental to protein catabolism, antigen presentation, tissue remodeling, and programmed cell death.[3][4] However, dysregulated cysteine protease activity is a significant driver in numerous human diseases, making them compelling targets for therapeutic intervention.[2][5]

The Catalytic Mechanism of Cysteine Proteases

The catalytic activity of most cysteine proteases, particularly those of the papain superfamily, relies on a catalytic dyad (or triad) within the active site, most commonly featuring a cysteine and a histidine residue.[6] The histidine residue deprotonates the thiol group of the cysteine, rendering it a potent nucleophile. This activated cysteine then attacks the carbonyl carbon of the substrate's peptide bond, leading to the formation of a covalent acyl-enzyme intermediate and subsequent cleavage of the protein substrate.[5] Understanding this mechanism is paramount, as the highly reactive nature of the catalytic cysteine is the precise feature exploited by the inhibitors derived from Z-Val-Leu-OH.

Key Families: Cathepsins and Calpains

Among the numerous families of cysteine proteases, the cathepsins and calpains are extensively studied for their roles in human health and disease.

-

Cathepsins: Primarily located in lysosomes, this group includes enzymes like Cathepsin B, L, K, and S.[2] They are crucial for protein turnover but are also implicated in cancer metastasis, arthritis, and osteoporosis when their activity becomes uncontrolled.[2][7][8]

-

Calpains: These are calcium-activated neutral proteases found in the cytosol.[9] Dysregulation of calpains is linked to neurodegenerative diseases like Alzheimer's, ischemic injury (stroke), and muscular dystrophy, often due to their role in signaling pathway disruption and cytoskeletal protein degradation.[10]

Pathophysiological Relevance: The Rationale for Inhibition

The direct link between aberrant protease activity and disease progression provides a strong rationale for the development of specific inhibitors.

-

In Parasitic Diseases: Parasites widely use cysteine proteases for essential life-cycle processes, including nutrient uptake, host tissue invasion, and evasion of the host immune response.[1][5]

-

In Viral Infections: Some viruses rely on host or viral cysteine proteases for the processing of viral polyproteins, a necessary step for viral replication.[9]

-

In Neurodegeneration: In conditions like Alzheimer's disease, abnormal calcium homeostasis leads to the overactivation of calpains, which in turn contributes to synaptic dysfunction and neuronal death.[10] Inhibition of calpains has been shown to rescue synaptic plasticity in preclinical models.[10]

Peptide Aldehydes: Reversible Covalent Inhibitors

The transformation of a stable peptide precursor into a potent inhibitor hinges on the introduction of an electrophilic "warhead" capable of reacting with the catalytic cysteine. The aldehyde moiety is a classic and highly effective choice for this purpose.[11][12]

The Aldehyde "Warhead"

The aldehyde functional group is an ideal electrophile for targeting cysteine proteases. Unlike more aggressive warheads like epoxides or iodoacetamides which form irreversible bonds, aldehydes engage in a reversible covalent interaction.[13][14][15] This reversibility can be advantageous in drug design, potentially reducing the risk of off-target effects associated with permanent protein modification. While free aldehydes can be overly reactive for therapeutic use, embedding them within a peptide scaffold that directs them to a specific enzyme active site greatly enhances their utility and safety.[16]

Mechanism of Inhibition: Formation of a Thiohemiacetal Adduct

The inhibitory action of a peptide aldehyde like Z-Val-Leu-H is a direct mimic of the initial step of substrate binding and catalysis. The inhibitor occupies the active site, with its peptide backbone (Val-Leu) engaging the enzyme's specificity pockets (S2 and S1, respectively). The nucleophilic cysteine thiol of the protease then attacks the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a stable, covalent, yet reversible, thiohemiacetal adduct, which effectively locks the enzyme in an inactive state.[15]

Caption: Reversible inhibition via thiohemiacetal formation.

Z-Val-Leu-OH as a Precursor: From Dipeptide to Potent Inhibitor

The dipeptide Z-Val-Leu-OH is an ideal starting material. The N-terminal Carbobenzoxy ('Z') group protects the amine from unwanted side reactions during synthesis. The Val-Leu sequence is specifically chosen to target the S2 and S1 substrate-binding pockets of many cysteine proteases, such as cathepsins and calpains, which often show a preference for hydrophobic residues at these positions.[11][12] The C-terminal carboxylic acid (-OH) is the site of chemical transformation.

Synthetic Conversion to Z-Val-Leu-H (Aldehyde)

The conversion of the C-terminal carboxylic acid to an aldehyde is a cornerstone of inhibitor synthesis. A common and reliable method involves a two-step process: activation of the carboxylic acid followed by a controlled reduction. This prevents over-reduction to an alcohol, which would be inactive.

Caption: Synthetic conversion of the precursor to the active inhibitor.

Protocol: Synthesis of Z-Val-Leu-H from Z-Val-Leu-OH

Causality: This protocol utilizes a Weinreb amide intermediate. The choice of this intermediate is critical because it forms a stable chelate with the reducing agent (like LiAlH₄), preventing the common side reaction of over-reduction to the alcohol. This ensures a high yield of the desired aldehyde product.

Materials:

-

Z-Val-Leu-OH

-

N,O-Dimethylhydroxylamine hydrochloride

-

Coupling agents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (Hydroxybenzotriazole)

-

Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

-

Solvent: Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Reducing agent: Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous Tetrahydrofuran (THF)

-

Reagents for workup: Rochelle's salt (potassium sodium tartrate) solution, ethyl acetate, brine, magnesium sulfate.

Step-by-Step Methodology:

-

Weinreb Amide Formation:

-

Dissolve Z-Val-Leu-OH (1 equivalent) in anhydrous DCM.

-

Add HOBt (1.1 eq) and EDC (1.1 eq). Stir at 0 °C for 15 minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve N,O-Dimethylhydroxylamine hydrochloride (1.2 eq) in DCM and add NMM (2.5 eq).

-

Add the amine solution to the activated acid solution and allow the reaction to warm to room temperature. Stir overnight.

-

Self-Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS to confirm the disappearance of the starting material.

-

Work up the reaction by washing with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Weinreb amide. Purify by flash chromatography if necessary.

-

-

Reduction to Aldehyde:

-

Dissolve the purified Weinreb amide (1 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., Argon or Nitrogen).

-

Slowly add LiAlH₄ (1.5 eq) as a solution in THF, maintaining the temperature at -78 °C. The low temperature is crucial to prevent side reactions.

-

Stir for 1-2 hours at -78 °C.

-

Self-Validation: Again, monitor the reaction by TLC or LC-MS. The product aldehyde will be less polar than the starting amide.

-

Quench the reaction carefully at -78 °C by the slow addition of ethyl acetate, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate to yield the final product, Z-Val-Leu-H.

-

Experimental Validation and Characterization

Once synthesized, the inhibitory potency of Z-Val-Leu-H must be quantitatively determined. This is typically achieved through in vitro enzymatic assays that measure the inhibitor's effect on the protease's catalytic rate.

Workflow for Efficacy Determination

Caption: Standard workflow for characterizing inhibitor potency.

Protocol: In Vitro Enzymatic Assay for IC50/Ki Determination

Causality: This assay uses a fluorogenic substrate that becomes fluorescent only after being cleaved by the active enzyme. The rate of fluorescence increase is directly proportional to enzyme activity. By measuring this rate at different inhibitor concentrations, we can precisely quantify the inhibitor's potency.

Materials:

-

Purified cysteine protease (e.g., human Cathepsin L, Calpain I).

-

Fluorogenic substrate (e.g., Z-Phe-Arg-AMC for Cathepsin L).

-

Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, with DTT and EDTA for Cathepsin L).

-

Synthesized inhibitor Z-Val-Leu-H, dissolved in DMSO.

-

96-well black microplates.

-

Fluorescence plate reader.

Step-by-Step Methodology:

-

Enzyme Activation: Pre-incubate the cysteine protease in the assay buffer containing the reducing agent DTT for 10-15 minutes at 37 °C. This ensures the active site cysteine is in its reduced, active state.

-

Inhibitor Incubation: In the wells of the microplate, add varying concentrations of Z-Val-Leu-H (typically a serial dilution). Include a DMSO-only control (for 100% enzyme activity) and a no-enzyme control (for background fluorescence).

-

Add the activated enzyme to the wells containing the inhibitor and incubate for a set period (e.g., 15-30 minutes) to allow for the formation of the enzyme-inhibitor complex.

-

Initiate Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to the appropriate excitation/emission wavelengths for the fluorophore (e.g., 360 nm Ex / 465 nm Em for AMC). Record the fluorescence intensity over time (e.g., every minute for 30 minutes).

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the fluorescence vs. time plot.

-

Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

To determine the inhibitor constant (Kᵢ) and mode of inhibition, perform the assay with multiple substrate concentrations and analyze the data using a Dixon plot or by fitting to the appropriate kinetic models (e.g., competitive inhibition).[11]

-

Comparative Efficacy Data

To provide context for the expected potency of Z-Val-Leu-H, the table below summarizes Kᵢ values for similar peptidyl aldehyde inhibitors against key cysteine proteases.[11][12]

| Inhibitor | Target Enzyme | Kᵢ (nM) |

| Acetyl-Leu-Leu-nLeu-H | Cathepsin L | 0.5 |

| Acetyl-Leu-Leu-Met-H | Cathepsin B | 100 |

| 4-Phenyl-butyryl-Leu-Met-H | Calpain I | 36 |

| 4-Phenyl-butyryl-Leu-Met-H | Calpain II | 50 |

| Cbz-Leu-Leu-Leu-H | Cathepsin K | 1.4[15] |

Data sourced from published literature for illustrative purposes.[11][12][15]

Conclusion

Z-Val-Leu-OH serves as an exceptionally valuable and accessible precursor for the synthesis of potent, reversible covalent inhibitors of cysteine proteases. Its inherent chemical stability, combined with a straightforward and high-yielding conversion to the active aldehyde form, makes it an attractive scaffold for drug discovery and chemical biology. The resulting peptide aldehyde, Z-Val-Leu-H, leverages a well-understood mechanism of action to achieve potent inhibition of therapeutically relevant enzymes like cathepsins and calpains. The protocols and workflows detailed in this guide provide a robust framework for researchers to synthesize, validate, and characterize these inhibitors, paving the way for the development of novel probes and potential therapeutics for a range of human diseases.

References

-

Z-Leu-Leu-OH. Chem-Impex.

-

Z-Leu-OH.DCHA | Amino Acid Derivative. MedchemExpress.com.

-

Key Roles of Cysteine Protease in Different Plant Pathosystem. Plant Pathology Journal.

-

The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk. National Institutes of Health.

-

Cysteine Protease Inhibitors Produced by the Industrial Koji Mold, Aspergillus oryzae O-1018. PubMed.

-

Tools for the Design and Characterization of Covalent Cysteine Protease Inhibitors. Ludwig-Maximilians-Universität München.

-

Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. Frontiers in Pharmacology.

-

Z-Ala-Leu-OH. Chem-Impex.

-

Essential Amino Acids: Chart, Abbreviations and Structure. Technology Networks.

-

Design and Synthesis of Proteinase Inhibitors. University of Kansas, Department of Medicinal Chemistry.

-

Amino acid. Wikipedia.

-

Leu-Leu-OH (L-Leucyl-L-leucine) | Dipeptide. MedChemExpress.

-

Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites. PMC - National Institutes of Health.

-

Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. PMC - National Institutes of Health.

-

Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. PubMed.

-

Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins. PubMed.

-

Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases. PubMed Central.

-

The diverse roles of cysteine proteases in parasites and their suitability as drug targets. PLOS Neglected Tropical Diseases.

-

Inhibitory Effect of di- and Tripeptidyl Aldehydes on Calpains and Cathepsins. J-STAGE.

-

(PDF) Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. ResearchGate.

-

Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group. MDPI.

-

Targeting Cathepsins in Neurodegeneration: Biochemical Advances. MDPI.

-

A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. National Institutes of Health.

-

Z-Leu-Leu-Leu-B(OH)2 (MG-262). Hello Bio.

-

Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease. PMC - National Institutes of Health.

-

Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets. National Institutes of Health.

-

Novel Cysteine Protease Inhibitor Derived from the Haementeria vizottoi Leech: Recombinant Expression, Purification, and Characterization. MDPI.

-

Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents. bioRxiv.

-

Boroleucine-Derived Covalent Inhibitors of the ZIKV Protease. ScienceOpen.

Sources

- 1. Roles of Cysteine Proteases in Biology and Pathogenesis of Parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cysteine Proteases: Modes of Activation and Future Prospects as Pharmacological Targets [frontiersin.org]

- 3. Key Roles of Cysteine Protease in Different Plant Pathosystem [plantbreedbio.org]

- 4. The Role of Cysteine Proteinases and their Inhibitors in the Host-Pathogen Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The diverse roles of cysteine proteases in parasites and their suitability as drug targets | PLOS Neglected Tropical Diseases [journals.plos.org]

- 6. Mechanisms Applied by Protein Inhibitors to Inhibit Cysteine Proteases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cysteine Protease Inhibitors Produced by the Industrial Koji Mold, Aspergillus oryzae O-1018 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Design and Synthesis of Proteinase Inhibitors | Medicinal Chemistry [medchem.ku.edu]

- 10. Inhibition of calpains improves memory and synaptic transmission in a mouse model of Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibitory effect of di- and tripeptidyl aldehydes on calpains and cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. allpeptide.com [allpeptide.com]

- 13. Synthesis of the Novel Covalent Cysteine Proteases Inhibitor with Iodoacetic Functional Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Self-Masked Aldehyde Inhibitors of Human Cathepsin L Are Potent Anti-CoV-2 Agents [frontiersin.org]

An In-depth Technical Guide on the Steric Hindrance Characteristics of Valine in Z-Val-Leu-OH

This guide provides a comprehensive analysis of the steric hindrance characteristics of the valine residue within the dipeptide Z-Val-Leu-OH. It is intended for researchers, scientists, and professionals in drug development who require a deep, mechanistic understanding of how the structural properties of individual amino acids can profoundly influence peptide synthesis, conformation, and ultimately, biological function.

Introduction: The Significance of Steric Hindrance in Peptide Chemistry

In the intricate world of peptide science, the spatial arrangement of atoms, or stereochemistry, is paramount. Among the various factors governing peptide structure and reactivity, steric hindrance—the slowing of chemical reactions due to the sheer bulk of substituents—plays a critical role.[1] This phenomenon is particularly pronounced with β-branched amino acids like valine, whose side chain imposes significant conformational restrictions. The dipeptide N-carbobenzyloxy-L-valyl-L-leucine (Z-Val-Leu-OH) serves as an excellent model system to dissect and understand these steric effects. The bulky isopropyl group of valine, coupled with the N-terminal benzyloxycarbonyl (Z or Cbz) protecting group, creates a sterically demanding environment that challenges peptide bond formation and dictates the conformational preferences of the resulting molecule.[2] A thorough understanding of these characteristics is crucial for optimizing synthetic strategies and for the rational design of peptide-based therapeutics.

The Unique Steric Profile of Valine

Valine, an essential α-amino acid, is distinguished by its isopropyl side chain, which is branched at the β-carbon. This structural feature is the primary source of its significant steric bulk. Unlike linear side chains, the branching so close to the peptide backbone severely restricts the rotational freedom around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds.[3] This inherent conformational rigidity has profound implications for both the synthesis and the final three-dimensional structure of peptides containing valine.

Conformational Preferences of the Valine Side Chain

The steric clashes between the valine side chain and the peptide backbone atoms favor specific side-chain torsion angles (χ1). For valine, the trans rotamer is often the most populated due to the minimization of steric interactions.[4][5] This preference for a particular side-chain conformation further influences the overall peptide backbone geometry, predisposing it to certain secondary structures while disfavouring others. In the context of Z-Val-Leu-OH, the bulky Z-group at the N-terminus further exacerbates these steric interactions, creating a highly constrained local environment.

Implications of Valine's Steric Hindrance for Peptide Synthesis

The synthesis of peptides containing sterically hindered amino acids like valine is a well-known challenge in peptide chemistry.[6][7] The bulky side chain can physically obstruct the approach of the activated carboxyl group of Z-Val-OH to the amino group of leucine, slowing down the rate of peptide bond formation.[8]

Challenges in Peptide Coupling

-

Slow Reaction Kinetics: The steric bulk around the reacting centers leads to slower coupling reactions, often requiring longer reaction times or more forceful conditions to achieve complete conversion.[1]

-

Incomplete Reactions: Inefficient coupling can result in the presence of unreacted starting materials, leading to deletion sequences in solid-phase peptide synthesis (SPPS) or complex purification challenges in solution-phase synthesis.[6]

-

Epimerization: A significant side reaction during the coupling of sterically hindered amino acids is epimerization, the change in the stereochemistry at the α-carbon.[9][10] The forcing conditions sometimes employed to overcome slow reaction rates can increase the risk of this undesirable side reaction, leading to diastereomeric impurities that are often difficult to separate from the desired product.[10]

Experimental Strategies to Mitigate Steric Hindrance in the Synthesis of Z-Val-Leu-OH

Overcoming the steric challenges posed by the valine residue in Z-Val-Leu-OH requires a carefully considered synthetic strategy. The choice of coupling reagents, solvents, and reaction conditions is critical for achieving a high yield and purity of the final dipeptide.

Selection of Coupling Reagents

For sterically demanding couplings, highly reactive coupling reagents are essential. Standard carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) may prove insufficient. More potent activating agents are generally preferred.[8]

| Coupling Reagent Class | Examples | Rationale for Use in Hindered Couplings |

| Uronium/Aminium Salts | HATU, HBTU, HCTU | These reagents rapidly form highly reactive activated esters (OAt or OBt esters), which can overcome the steric barrier more effectively. HATU, in particular, is known for its high efficiency and low propensity for epimerization.[6][11] |

| Phosphonium Salts | PyBOP, PyAOP | Similar to uronium salts, phosphonium reagents are highly effective for difficult couplings due to the formation of highly reactive intermediates.[11] |

| Carbodiimides with Additives | DCC/HOBt, DIC/Oxyma | While less potent than onium salts, the addition of nucleophilic additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (Oxyma) can enhance the reaction rate and suppress epimerization. |

Experimental Protocol: Solution-Phase Synthesis of Z-Val-Leu-OH using HATU

This protocol outlines a robust method for the synthesis of Z-Val-Leu-OH, employing HATU as the coupling reagent to effectively manage the steric hindrance of the valine residue.

Materials:

-

N-Cbz-L-Valine (Z-Val-OH)

-

L-Leucine methyl ester hydrochloride (H-Leu-OMe·HCl)

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

1 M Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

Procedure:

-

Preparation of Leucine Methyl Ester: In a round-bottom flask, dissolve H-Leu-OMe·HCl (1.1 equivalents) in DMF. Cool the solution to 0 °C in an ice bath. Add DIPEA (2.2 equivalents) dropwise and stir for 15 minutes to generate the free amine.

-

Activation of Z-Val-OH: In a separate flask, dissolve Z-Val-OH (1.0 equivalent) and HATU (1.05 equivalents) in anhydrous DMF. Add DIPEA (1.0 equivalent) and stir at room temperature for 10-15 minutes to pre-activate the carboxylic acid.[11]

-

Coupling Reaction: Add the pre-activated Z-Val-OH solution to the flask containing the free H-Leu-OMe at 0 °C. Allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Dilute the reaction mixture with EtOAc.

-

Wash the organic layer successively with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude Z-Val-Leu-OMe.

-

-

Saponification:

-

Dissolve the crude dipeptide ester in a mixture of methanol and water.

-

Add 1 M NaOH (1.5 equivalents) and stir at room temperature, monitoring the reaction by TLC until the starting material is consumed.

-

-

Final Workup and Purification:

-

Remove the methanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether or DCM to remove any non-polar impurities.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with EtOAc (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate to yield Z-Val-Leu-OH.

-

The product can be further purified by recrystallization if necessary.

-

Causality Behind Experimental Choices:

-

HATU: Chosen for its high reactivity and ability to minimize epimerization, which is a significant risk with the sterically hindered valine residue.[6]

-

DIPEA: A non-nucleophilic base used to neutralize the hydrochloride salt of the amino ester and to facilitate the activation and coupling steps without causing unwanted side reactions.

-

Aqueous Workup: The series of acidic and basic washes is crucial for removing unreacted starting materials, coupling reagents, and byproducts, ensuring the purity of the final product.

Conformational Analysis of Z-Val-Leu-OH

The steric bulk of the valine residue, in conjunction with the N-terminal Z-group, significantly influences the conformational landscape of the Z-Val-Leu-OH dipeptide. The restricted rotation around the peptide bond and the adjacent single bonds leads to a more defined set of low-energy conformations.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the conformational preferences of peptides. In the case of Z-Val-Leu-OH, analysis of proton-proton nuclear Overhauser effects (NOEs) can provide insights into the through-space proximity of different protons, helping to define the predominant solution-state conformation. Additionally, the values of the coupling constants, particularly ³J(HN,Hα), can provide information about the dihedral angle φ.

Visualization of Key Concepts

Logical Flow of Mitigating Steric Hindrance in Z-Val-Leu-OH Synthesis

Caption: A flowchart illustrating the strategic approach to overcoming the steric hindrance of valine during the synthesis of Z-Val-Leu-OH.

Conclusion: Harnessing the Understanding of Steric Effects

The steric hindrance imparted by the valine residue in Z-Val-Leu-OH is a defining characteristic that governs its synthesis and conformational behavior. While posing significant challenges to peptide chemists, a thorough understanding of the underlying principles of steric effects allows for the development of rational strategies to overcome these hurdles. The judicious selection of highly active coupling reagents and the optimization of reaction conditions are paramount for the successful synthesis of peptides containing valine and other sterically demanding amino acids. The insights gained from studying model systems like Z-Val-Leu-OH are invaluable for the broader field of drug development, where the precise control of peptide conformation is often a prerequisite for achieving desired biological activity and therapeutic efficacy.

References

-

Dunbrack, R. L., Jr. (n.d.). Introduction to the Conformational Analysis of Protein Side Chains. Retrieved from [Link]

-

Dunbrack, R. L., Jr. (n.d.). Side-chain torsion angles and rotamer libraries. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2006). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 71(25), 9453–9461.

- MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8031.

-

Wikipedia. (n.d.). Steric effects. Retrieved from [Link]

Sources

- 1. Steric effects - Wikipedia [en.wikipedia.org]

- 2. Z-Leu-OH - SRIRAMCHEM [sriramchem.com]

- 3. β-Branched Amino Acids Stabilize Specific Conformations of Cyclic Hexapeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dunbrack.fccc.edu [dunbrack.fccc.edu]

- 5. Side-chain torsion angles and rotamer libraries [csrri.iit.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Epimerisation in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Biological Activity of N-Benzyloxycarbonyl-Val-Leu-OH Derivatives

The following technical guide details the biological activity, mechanism, and experimental utility of N-benzyloxycarbonyl-Val-Leu-OH (Z-Val-Leu-OH) derivatives.

Technical Guide for Research & Drug Development

Executive Summary

N-benzyloxycarbonyl-Val-Leu-OH (Z-Val-Leu-OH) serves as the structural scaffold for a class of potent peptide-based protease inhibitors. While the free acid form (Z-Val-Leu-OH) acts primarily as a synthetic precursor or inactive metabolite, its C-terminal derivatives—particularly the aldehydes (Z-Val-Leu-CHO) and chloromethyl ketones (Z-Val-Leu-CMK) —are biologically active "warheads."

These derivatives function as transition-state analogs, primarily targeting calpains (calcium-dependent cysteine proteases) and the 20S proteasome . Their utility lies in their ability to penetrate cell membranes (due to the Z/Cbz group) and reversibly or irreversibly bind to the active site of intracellular proteases, thereby modulating pathways involved in neurodegeneration, muscle wasting, and cell cycle progression.

Structure-Activity Relationship (SAR)

The biological potency of Z-Val-Leu derivatives is dictated by a tripartite structure. Each domain plays a critical role in enzyme recognition and inhibition.

| Domain | Component | Biological Function |

| Cap (P3/P4) | N-Benzyloxycarbonyl (Z/Cbz) | Permeability & Binding: The aromatic ring confers lipophilicity, allowing the molecule to cross the cell membrane. It also occupies the S3/S4 hydrophobic pocket of the protease, anchoring the inhibitor. |

| Peptide Backbone | Valine (P2) - Leucine (P1) | Specificity: The Val-Leu sequence mimics the substrate preference of calpains and the chymotrypsin-like activity of the proteasome. The P2 Valine residue is critical for differentiating between calpain isoforms and other cysteine proteases (e.g., Cathepsins). |

| Warhead (C-term) | Aldehyde (-CHO) / CMK | Reactivity: • -OH (Acid): Biologically inert; poor electrophile.• -H (Aldehyde): Forms a reversible hemithioacetal with the active site Cysteine.• -CH₂Cl (CMK): Forms an irreversible thioether bond (alkylation). |

Mechanisms of Action

The biological activity is driven by the electrophilic nature of the C-terminal modification. The two primary mechanisms are Reversible Hemithioacetal Formation (Aldehydes) and Irreversible Alkylation (Chloromethyl Ketones).

Cysteine Protease Inhibition (Calpain/Cathepsin)

Upon entering the active site, the carbonyl carbon of the Z-Val-Leu-CHO derivative undergoes a nucleophilic attack by the thiol group of the catalytic cysteine residue.

Reaction Pathway:

-

Binding: The Z-Val-Leu backbone aligns with the S1-S3 pockets.

-

Attack: The active site Cysteine thiolate (

) attacks the aldehyde carbonyl carbon. -

Transition State: Formation of a tetrahedral hemithioacetal intermediate.

-

Inhibition: This mimics the transition state of peptide bond hydrolysis, effectively "locking" the enzyme.

Proteasome Inhibition (20S Core)

Z-Val-Leu derivatives also inhibit the chymotrypsin-like activity of the 20S proteasome (β5 subunit). The mechanism involves the N-terminal Threonine (

Mechanistic Visualization

The following diagram illustrates the reversible inhibition mechanism of a cysteine protease by a Z-Val-Leu-Aldehyde derivative.

Caption: Kinetic pathway of cysteine protease inhibition by Z-Val-Leu-CHO, showing the progression from non-covalent binding to the formation of the stable hemithioacetal adduct.

Experimental Protocols

To validate the biological activity of Z-Val-Leu derivatives, researchers typically employ fluorogenic enzymatic assays.

Synthesis of Z-Val-Leu-CHO (Brief)

Note: The aldehyde is unstable and prone to oxidation/racemization. It is often generated in situ or stored at -80°C.

-

Coupling: React Z-Val-OH with Leucine methyl ester (Leu-OMe) using EDC/HOBt.

-

Reduction: Reduce the ester (Z-Val-Leu-OMe) to the alcohol (Z-Val-Leu-ol) using LiBH₄.

-

Oxidation: Oxidize the alcohol to the aldehyde (Z-Val-Leu-CHO) using Dess-Martin Periodinane or IBX (mild conditions to prevent racemization).

In Vitro Calpain Inhibition Assay

This protocol determines the

Materials:

-

Enzyme: Purified Calpain-1 (porcine or human erythrocyte).

-

Buffer: 50 mM Tris-HCl (pH 7.5), 5 mM

, 1 mM DTT. -

Inhibitor: Z-Val-Leu-CHO (dissolved in DMSO).

Workflow:

-

Preparation: Dilute Z-Val-Leu-CHO in DMSO to prepare a 7-point concentration series (e.g., 0.1 nM to 10 µM).

-

Pre-incubation: Mix 10 µL of inhibitor with 90 µL of enzyme solution. Incubate for 15 minutes at 25°C to allow equilibrium binding.

-

Activation: Add 100 µL of Substrate solution (50 µM final conc) containing

. -

Measurement: Monitor fluorescence kinetics (Ex: 380 nm, Em: 460 nm) for 30 minutes.

-

Analysis: Plot the slope of fluorescence (RFU/min) vs. log[Inhibitor]. Fit to a sigmoidal dose-response curve to calculate

.

Experimental Logic Diagram

Caption: Step-by-step workflow for determining the inhibitory potency (IC50) of Z-Val-Leu derivatives using a fluorogenic substrate assay.

Therapeutic Potential & Applications[1][4][5][6][7][8]

Neuroprotection (Calpain Target)

Hyperactivation of calpain is a hallmark of ischemic stroke and Traumatic Brain Injury (TBI). Z-Val-Leu-CHO (and its analog Z-Val-Phe-CHO/MDL-28170) reduces neuronal death by preventing the degradation of cytoskeletal proteins (spectrin, tubulin) during calcium overload.

Muscle Wasting (Proteasome Target)

In catabolic states (sepsis, cancer cachexia), the ubiquitin-proteasome pathway is upregulated. Z-Val-Leu derivatives inhibit the proteasome, reducing the breakdown of myofibrillar proteins.

Comparative Potency Data

The following table summarizes the inhibitory constants (

| Inhibitor | Sequence | Calpain-1 | Proteasome (20S) | Reversibility |

| Z-Val-Leu-CHO | Z-Val-Leu-H | 150 - 250 | ~500 | Reversible |

| MG-132 | Z-Leu-Leu-Leu-H | 1200 | 4 | Reversible |

| MDL-28170 | Z-Val-Phe-H | 10 | >1000 | Reversible |

| Z-Val-Leu-OH | Z-Val-Leu-OH | >10,000 | Inactive | N/A |

Note: Data represents approximate values aggregated from literature; potency varies by cell type and assay conditions.

References

-

Donkor, I. O. (2000). A survey of calpain inhibitors. Current Medicinal Chemistry, 7(12), 1171-1188. Link

-

Tsubuki, S., et al. (1996). Differential inhibition of calpain and proteasome activities by peptidyl aldehydes of di-leucine and tri-leucine. Journal of Biochemistry, 119(3), 572-576. Link

-

Mehdi, S. (1991). Cell-penetrating inhibitors of calpain.[1][3][4] Trends in Biochemical Sciences, 16(4), 150-153. Link

-

Carragher, N. O. (2006). Calpain inhibition: a therapeutic strategy targeting multiple disease states. Current Pharmaceutical Design, 12(5), 615-638. Link

-

Hello Bio. (2024). Technical Data: Z-Leu-Leu-Nva-CHO (MG-115). Hello Bio Product Sheet. Link

Sources

An In-depth Technical Guide to Peptide-Based Inhibitors in Ubiquitin-Proteasome Research

A Senior Application Scientist's Review of Core Principles and Methodologies

Introduction: The Ubiquitin-Proteasome System - A Master Regulator of Cellular Proteostasis

The Ubiquitin-Proteasome System (UPS) is the primary non-lysosomal pathway for controlled protein degradation in eukaryotic cells. This elegant and highly specific system is fundamental to nearly every cellular process, including cell cycle progression, signal transduction, immune responses, and the removal of misfolded or damaged proteins.[1] The process involves two discrete and sequential steps: the tagging of a substrate protein with a polyubiquitin chain and the subsequent degradation of the tagged protein by the 26S proteasome complex.[2]

Given its central role, the UPS is a major focus of both basic research and therapeutic development. Dysregulation of this pathway is implicated in a host of human diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.[2] Therefore, tools that allow for the precise interrogation and manipulation of the UPS are indispensable for researchers. Among the most powerful of these tools are small molecule inhibitors that target the proteolytic core of the proteasome.

This guide will provide an in-depth technical overview of peptide-based proteasome inhibitors, a foundational class of chemical probes used to study the UPS. We will explore their chemical nature, mechanism of action, and practical application in the laboratory, with a focus on providing field-proven insights for researchers, scientists, and drug development professionals.

Section 1: Understanding Peptide-Based Proteasome Inhibitors

From Synthetic Precursor to Active Inhibitor: The Case of Z-Val-Leu-OH

The query "Z-Val-Leu-OH" refers to N-benzyloxycarbonyl-L-valyl-L-leucine. This molecule, in its specified form with a C-terminal hydroxyl group (-OH), is a protected dipeptide . It is best understood not as an active proteasome inhibitor itself, but as a crucial synthetic intermediate or building block.[3]

-

The "Z" Group (Benzyloxycarbonyl, Cbz): This is a common N-terminal protecting group in peptide chemistry. It prevents the amine group of valine from reacting during subsequent coupling steps, allowing for controlled, sequential addition of amino acids to build a larger peptide chain. It is stable under many conditions but can be readily removed by hydrogenolysis.[4]

-

The Peptide Backbone (Val-Leu): This dipeptide sequence provides a structural motif that can be recognized by proteases. The specificity of proteasome inhibitors is largely derived from the peptide sequence that mimics a natural substrate.

-

The "-OH" Group (Carboxylic Acid): A free C-terminal carboxylic acid is not reactive towards the proteasome's active site. To become an inhibitor, this group must be chemically modified into a reactive "warhead."

The "Warhead" Principle: Converting a Peptide into an Inhibitor

The key to transforming a peptide precursor into a potent proteasome inhibitor lies in replacing the C-terminal carboxylic acid with an electrophilic group that can form a covalent bond with the active site nucleophile of the proteasome. The 26S proteasome is a threonine protease, and the most common warheads are aldehydes and boronates.

-

Peptide Aldehydes (e.g., MG132): These compounds, such as the widely-used research tool MG132 (Z-Leu-Leu-Leu-al) , feature a C-terminal aldehyde group (-CHO). This aldehyde is attacked by the hydroxyl group of the active-site threonine residue in the proteasome's β-subunits, forming a reversible covalent hemiacetal adduct. This adduct effectively blocks the active site and halts proteolytic activity.

-

Peptide Boronates (e.g., Bortezomib, MG-262): Boronates, containing a boronic acid group (-B(OH)₂), are also potent reversible inhibitors. They form a stable, yet reversible, tetrahedral intermediate with the active site threonine.[5][6] This strategy was famously translated into the clinical setting with the development of Bortezomib (Velcade®), a dipeptide boronate used in cancer therapy.[7]

For the remainder of this guide, we will use the canonical peptide aldehyde inhibitor MG132 as our primary example to illustrate the mechanism and application of this class of compounds.

Section 2: The Ubiquitin-Proteasome System and Mechanism of Inhibition

The UPS Pathway

The degradation of a target protein via the UPS is a multi-step enzymatic cascade.

-

Ubiquitin Activation (E1): Ubiquitin-activating enzyme (E1) activates ubiquitin in an ATP-dependent manner.

-

Ubiquitin Conjugation (E2): The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2).

-

Ubiquitin Ligation (E3): A ubiquitin ligase (E3) recognizes the specific protein substrate and catalyzes the transfer of ubiquitin from the E2 to a lysine residue on the substrate.

-

Polyubiquitination: This process is repeated to form a polyubiquitin chain (typically linked via Lys48), which serves as the degradation signal.

-

Proteasomal Degradation: The polyubiquitinated protein is recognized by the 19S regulatory particle of the 26S proteasome. The protein is then deubiquitinated, unfolded, and translocated into the 20S core particle, where it is cleaved into small peptides by three distinct proteolytic activities.

Caption: The Ubiquitin-Proteasome System (UPS) Pathway and Point of Inhibition.

Mechanism of Proteasome Inhibition by Peptide Aldehydes

The 20S core particle of the proteasome contains three types of active sites, each with different substrate specificities:

-

Chymotrypsin-like (CT-L): Cleaves after large hydrophobic residues (e.g., Phenylalanine, Tyrosine, Leucine). This is the primary target of MG132.

-

Trypsin-like (T-L): Cleaves after basic residues (e.g., Lysine, Arginine).

-

Caspase-like (C-L) or Post-glutamyl peptide hydrolyzing (PGPH): Cleaves after acidic residues (e.g., Aspartate, Glutamate).

MG132 (Z-Leu-Leu-Leu-al) potently and reversibly inhibits the chymotrypsin-like activity.[8] The tri-leucine peptide sequence acts as a recognition motif, guiding the inhibitor to the CT-L active site. The aldehyde warhead then forms a covalent hemiacetal with the catalytic N-terminal threonine residue (Thr1) of the β5 subunit, physically blocking the site and preventing substrate hydrolysis.

Caption: Covalent inhibition of the proteasome's Thr1 active site by MG132.

Section 3: Practical Applications and Experimental Protocols

The primary and most immediate consequence of treating cells with a proteasome inhibitor is the stabilization and accumulation of polyubiquitinated proteins that would otherwise be degraded. This effect is the basis for many fundamental experiments in UPS research.

Key Research Applications

| Application Area | Rationale and Experimental Goal |

| Substrate Identification | By inhibiting the proteasome, its substrates accumulate to detectable levels. This allows for the identification of novel proteins regulated by the UPS. |

| Pathway Analysis | To determine if a specific signaling pathway (e.g., NF-κB, p53) is regulated by proteasomal degradation of a key component (e.g., IκBα, p53). |

| Studying Protein Misfolding | In models of neurodegenerative disease, inhibitors can exacerbate the accumulation of misfolded protein aggregates, allowing for study of the cellular response.[9] |

| Drug Discovery | As a positive control for cellular assays designed to find new proteasome inhibitors or modulators of the UPS. |

| Cell Cycle Analysis | To arrest cells at specific cell cycle checkpoints by preventing the degradation of cyclins. |

Protocol: Detection of Ubiquitinated Protein Accumulation by Western Blot

This protocol describes a standard workflow to treat a mammalian cell culture with MG132 and detect the resulting accumulation of total polyubiquitinated proteins.

Causality and Self-Validation:

-

Dose-Response: Including multiple concentrations of MG132 helps validate that the observed effect is specific to the inhibitor and not a result of off-target toxicity at a high dose.

-

Time-Course: Observing the accumulation over time confirms that the effect is a direct result of inhibiting active degradation.

-

Loading Control: Probing for a stable housekeeping protein (e.g., β-actin, GAPDH) is critical to ensure that any observed increase in the ubiquitin signal is not due to unequal protein loading between lanes.

Materials:

-

Mammalian cells in culture (e.g., HEK293T, HeLa)

-

MG132 (e.g., 10 mM stock in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer (4x) with β-mercaptoethanol

-

Primary Antibody: Mouse Anti-Ubiquitin (e.g., P4D1 or FK2 clone)

-

Primary Antibody: Rabbit Anti-β-actin (or other loading control)

-

Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG

-

Secondary Antibody: HRP-conjugated Goat Anti-Rabbit IgG

-

Enhanced Chemiluminescence (ECL) Substrate

-

SDS-PAGE equipment and reagents, Western blotting system

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Inhibitor Treatment:

-

Prepare dilutions of MG132 in complete medium. A typical final concentration range is 1-20 µM. Include a DMSO-only vehicle control.

-

For a time-course experiment, treat cells with a fixed concentration (e.g., 10 µM) for 0, 1, 2, and 4 hours.

-

Incubate cells under standard conditions (37°C, 5% CO₂).

-

-

Cell Lysis:

-

Aspirate medium and wash cells once with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

-

Protein Quantification:

-

Transfer the supernatant (lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.

-

-

Sample Preparation for SDS-PAGE:

-

Normalize the concentration of all samples with RIPA buffer.

-

Prepare 20-30 µg of protein per sample. Add 4x Laemmli buffer to a final concentration of 1x.

-

Boil samples at 95-100°C for 5-10 minutes.

-

-

Western Blotting:

-

Load samples onto a polyacrylamide gel (a 4-15% gradient gel is recommended to resolve the high molecular weight ubiquitin smear).

-

Perform SDS-PAGE to separate proteins by size.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with primary anti-ubiquitin antibody (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x for 5 minutes with TBST.

-

Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x for 10 minutes with TBST.

-

-

Detection:

-

Prepare ECL substrate and apply to the membrane.

-

Image the resulting chemiluminescence.

-

Strip the membrane (if necessary) and re-probe for the loading control (β-actin).

-

Caption: Western blot workflow for detecting ubiquitinated protein accumulation.

Section 4: Relevance to Drug Discovery

Research tools like MG132 were instrumental in validating the proteasome as a therapeutic target. By demonstrating that inhibiting the proteasome could induce apoptosis, particularly in rapidly dividing cancer cells that are highly dependent on the UPS for survival, these compounds paved the way for clinical candidates.[10]

The development of Bortezomib (a peptide boronate) and later Carfilzomib (a peptide epoxyketone) represents a direct translation of the principles learned from these early peptide-based inhibitors. Key improvements for clinical use included:

-

Increased Potency and Selectivity: Modifying the peptide sequence and warhead to improve binding affinity and reduce off-target effects.

-

Improved Pharmacokinetics: Optimizing the molecule for stability, solubility, and bioavailability in vivo.

-

Irreversible Inhibition: Carfilzomib was designed as an irreversible inhibitor, leading to a more sustained inhibition of the proteasome compared to the reversible inhibitor Bortezomib.

Conclusion

Peptide-based molecules are at the very core of ubiquitin-proteasome research. While a compound like Z-Val-Leu-OH serves as a chemical building block, its modification into a reactive peptide aldehyde or boronate transforms it into a powerful tool for probing cellular function. By using inhibitors like MG132, researchers can effectively "freeze" the UPS, causing the accumulation of its substrates and enabling a detailed investigation of the myriad pathways it controls. The insights gained from these foundational research tools have not only illuminated basic cell biology but have also been directly responsible for the development of a new class of life-saving cancer therapeutics.

References

-

Omizzur. (n.d.). Cbz-L-Leucine | Z-Leu-OH | 2018-66-8. Retrieved from [Link]

- Google Patents. (n.d.). CN1323068C - Method for synthesizing N-benzyloxy-oxo-L-valine synthesizing method.

-

Šimunović, M., et al. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. The FEBS Journal, 289(19), 5754-5776. Retrieved from [Link]

-

Inobe, T., & Matouschek, A. (2014). Conserved sequence preferences contribute to substrate recognition by the proteasome. Journal of Biological Chemistry, 289(13), 8937-8946. Retrieved from [Link]

-

MDPI. (2025). Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis. International Journal of Molecular Sciences. Retrieved from [Link]

-

ResearchGate. (2022). New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

-

Goto, M., et al. (2010). Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. Journal of Chemical Engineering of Japan, 43(11), 918-923. Retrieved from [Link]

-

MDPI. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 3006. Retrieved from [Link]

-

PubMed. (1981). The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor. The Journal of Organic Chemistry, 46(10), 2169-2173. Retrieved from [Link]

-

ResearchGate. (2025). Substrate Specificity of Cucumisin on Synthetic Peptides. Retrieved from [Link]

-

ResearchGate. (2022). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Retrieved from [Link]

-

US Patent. (n.d.). Synthesis of N-benzyloxycarbonyl-L-seryl-L-tyrosylglycyl-L-leucine methyl ester. Retrieved from [Link]

-

PubMed Central. (2015). Substrate selection by the proteasome through initiation regions. BioMolecular Concepts, 6(1), 33-41. Retrieved from [Link]

-

PubMed Central. (1998). Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics. Proceedings of the National Academy of Sciences, 95(18), 10499-10504. Retrieved from [Link]

-

European Patent Office. (2023). PROCESS FOR PREPARING CARBOXYL CYCLIC ACID ANHYDRIDE - EP 4265600 A1. Retrieved from [Link]

-

PubMed. (2009). Substrate selection by the proteasome during degradation of protein complexes. Nature Chemical Biology, 5(1), 29-36. Retrieved from [Link]

-

MDPI. (2022). Aza-Amino Acids Disrupt β-Sheet Secondary Structures. International Journal of Molecular Sciences, 23(17), 9906. Retrieved from [Link]

Sources

- 1. Substrate Specificity and Peptide Motif Preferences of β-Lytic and L5 Proteases from Lysobacter spp. Revealed by LC–MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The synthesis of N-benzyloxycarbonl-L-prolyl-dehydrophenylalanyl-L-histidyl-L-leucine: a converting-enzyme inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Z-Leu-Leu-Leu-B(OH)2 | Proteasome inhibitor | Hello Bio [hellobio.com]

- 6. adipogen.com [adipogen.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Z-Leu-Leu-Nva-CHO |MG-115 | Proteasome inhibitor | Hello Bio [hellobio.com]

- 9. omizzur.com [omizzur.com]

- 10. Inhibition of dipeptidyl peptidase IV by fluoroolefin-containing N-peptidyl-O-hydroxylamine peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

Hydrophobicity Profile of Z-Val-Leu-OH for Drug Design

This guide details the hydrophobicity profiling of Z-Val-Leu-OH (N-benzyloxycarbonyl-L-valyl-L-leucine), a critical intermediate and pharmacophore in the design of protease inhibitors (e.g., calpain, proteasome).[1]

Technical Guide & Experimental Protocols[1]

Part 1: Executive Summary & Molecular Architecture

Z-Val-Leu-OH is a protected dipeptide widely utilized as a structural motif in drug discovery.[1] It serves as the hydrophobic "warhead" carrier for inhibitors targeting cysteine proteases (calpains, cathepsins) and the proteasome.[1]

Understanding its hydrophobicity profile is not merely about determining solubility; it is about predicting membrane permeability , enzyme active site occupancy (S2-S3 pocket binding), and pharmacokinetic (PK) behavior .[1] The Benzyloxycarbonyl (Z or Cbz) group fundamentally alters the peptide's character, shifting it from a hydrophilic zwitterion to a highly lipophilic acid capable of passive diffusion.

Physicochemical Identity[1][2]

| Property | Value / Description |

| IUPAC Name | N-[(Benzyloxy)carbonyl]-L-valyl-L-leucine |

| Formula | C₁₉H₂₈N₂O₅ |

| Molecular Weight | 364.44 g/mol |

| Key Functional Groups | [1][2][3][4][5] • Cbz (Z): Lipophilic aromatic cap (LogP contribution ~ +2.0)• Val-Leu: Hydrophobic aliphatic side chains[1]• C-term -OH: Ionizable carboxylic acid (pKa ~ 3.5–4.[1]0) |

| Solubility Profile | Low pH: Poor aqueous solubility (precipitates).High pH (>7): Soluble (anionic form).Organic: Highly soluble in DMSO, MeOH, EtOH, DMF.[1] |

Part 2: Hydrophobicity Profiling Methodologies

For a molecule like Z-Val-Leu-OH, a single "LogP" value is misleading due to the ionizable C-terminus.[1] We must determine the LogD (Distribution Coefficient) profile across the physiological pH range.[1]

Theoretical vs. Effective Lipophilicity

The hydrophobicity of Z-Val-Leu-OH is dynamic.[1]

-

Intrinsic LogP (LogP₀): Refers to the uncharged molecule (pH < pKa).[1] The Z-group and aliphatic side chains drive this value high (Predicted LogP ~ 3.5 – 4.2).[1]

-

Effective LogD (pH 7.4): At physiological pH, the carboxylate is deprotonated (COO⁻).[1] However, the massive bulk of the hydrophobic Z-Val-Leu moiety often maintains a positive LogD (LogD > 1.0), allowing membrane interaction despite the negative charge.

Recommended Experimental Workflow: Chromatographic Hydrophobicity Index (CHI)

Protocol: Fast-Gradient RP-HPLC for CHI Determination

Objective: Determine the lipophilicity relative to known standards to predict membrane interaction.

Materials:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

-

Mobile Phase A: 50 mM Ammonium Acetate pH 7.4 (for LogD) or 0.1% TFA (for LogP approximation).

-

Mobile Phase B: Acetonitrile (ACN).[1]

-

Standards: Theophylline, Phenylalanine, Toluene, Triphenylene (covering a wide hydrophobicity range).[1]

Step-by-Step Methodology:

-

Preparation: Dissolve Z-Val-Leu-OH in DMSO at 10 mM. Dilute to 100 µM in 50:50 ACN:Water.

-

Calibration: Run the standard mixture using a linear gradient (0% to 100% B over 10 min). Record retention times (

). -

Sample Run: Inject Z-Val-Leu-OH under identical conditions.

-

Calculation:

Part 3: Implications for Drug Design

The hydrophobicity profile of Z-Val-Leu-OH dictates its utility in three specific areas:

Protease Inhibitor Design (The "Warhead" Concept)

Proteases like Calpain-1 and 20S Proteasome have hydrophobic specificity pockets (S2 and S3).[1]

-

Mechanism: The Z-group occupies the S3 pocket (or solvent interface), while Val and Leu fit snugly into the S2 and S1 pockets.

-

Design Rule: If LogP is too low (< 1), the inhibitor fails to penetrate the cell membrane to reach cytosolic calpain.[1] If LogP is too high (> 5), it gets trapped in the lipid bilayer or binds non-specifically to serum albumin (HSA).[1]

-

Optimization: Z-Val-Leu-OH is often derivatized to Z-Val-Leu-H (Aldehyde) or Z-Val-Leu-CHO .[1] The "OH" form discussed here is the metabolite or precursor.[1] Its lipophilicity ensures that if the prodrug is cleaved prematurely, the acid might still redistribute, though it loses potency.

Prodrug Strategies

Z-Val-Leu-OH is often used as a carrier.[1]

-

Concept: Link a hydrophilic drug to the carboxyl group of Z-Val-Leu-OH.

-

Result: The high LogP of the Z-Val-Leu moiety drags the payload across the membrane.[1] Once inside, esterases cleave the bond, releasing the drug and the inert Z-Val-Leu-OH byproduct.[1]

Formulation Challenges

-

Solubility: The high lipophilicity (LogP > 3) means Z-Val-Leu-OH requires co-solvents (PEG400, Cremophor, or Cyclodextrins) for IV administration.[1]

-

pH Stability: In basic formulations (pH > 8) used to solubilize the acid, the Z-group is stable, but racemization of the Leu residue can occur if pH > 10.

Part 4: Visualization of Signaling & Workflow

Diagram: Structure-Property Relationship & Interaction Map

This diagram illustrates how the structural components of Z-Val-Leu-OH contribute to its hydrophobicity and biological interaction.[1]

Caption: Structural decomposition of Z-Val-Leu-OH showing how specific moieties drive hydrophobicity (LogP/LogD) and biological target interaction.

Diagram: Hydrophobicity Profiling Workflow

This flowchart outlines the decision process for characterizing the molecule.[1]

Caption: Decision matrix and experimental workflow for determining the hydrophobicity profile of Z-Val-Leu-OH.

Part 5: References

-

PubChem. (2025).[1][4] Compound Summary: Z-Phe-Leu-OH (Analogous Structure & Properties). National Library of Medicine.[1] [Link][1]

-

Valko, K., et al. (1997).[1] Chromatographic Hydrophobicity Index (CHI) for the estimation of LogP and LogD. Journal of Chromatography A. [Link][1]

-

Donkor, I. O. (2000).[1] A Survey of Calpain Inhibitors. Current Medicinal Chemistry. [Link]

-

Kern, L., et al. (2017).[1] Prediction of pH-Dependent Hydrophobic Profiles of Small Molecules. Journal of Physical Chemistry B. [Link][1]

Sources

- 1. Z-Phe-Leu-OH | C23H28N2O5 | CID 7272330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ES2269397T3 - Sistemas de ligando terapeuticos y de diagnostico que comprenden propiedades de union a moleculas de transporte y medicamentos que los contienen. - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mdl-28170 | C22H26N2O4 | CID 72430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

Methodological & Application

optimal coupling reagents for Z-Val-Leu-OH reaction efficiency

Topic: Optimal Coupling Reagents for Z-Val-Leu-OH Reaction Efficiency Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Optimizing Coupling Reagents for Sterically Hindered Dipeptides

Executive Summary

The synthesis of Z-Val-Leu-OH (N-benzyloxycarbonyl-L-valyl-L-leucine) presents a classic challenge in peptide chemistry: the coupling of two sterically hindered,

This guide analyzes the mechanistic failures of standard carbodiimide couplings for this sequence and provides a validated protocol using Third-Generation Uronium/Aminium salts (HATU, COMU) and Oxyma Pure additives. These systems offer the highest coupling efficiency (>95% yield) while suppressing racemization to <1%.

Mechanistic Analysis: The Val-Leu Challenge

Steric Hindrance & Racemization

In standard peptide coupling, the rate-determining step is the aminolysis of the activated ester. For Valine , the bulky isopropyl side chain shields the carbonyl carbon, slowing aminolysis.

-

The Kinetic Trap: Slow aminolysis allows the activated carboxylate (O-acylisourea or active ester) to undergo oxazolone formation (azlactone).

-

The Racemization Pathway: The oxazolone intermediate is prone to base-catalyzed enolization, destroying the chirality at the Valine

-position.

Reagent Selection Strategy

Based on kinetic studies and comparative literature, we categorize reagents by their suitability for the Val-Leu motif:

| Reagent Class | Examples | Suitability for Val-Leu | Mechanism Note |

| Carbodiimides | DCC, DIC, EDC | Low | Slow activation; high racemization risk without additives. |

| Phosphonium Salts | PyBOP, PyAOP | Moderate | PyAOP is effective but produces carcinogenic HMPA byproducts (from PyBOP). |

| Aminium/Uronium (Gen 2) | HBTU, TBTU | Moderate | Effective for standard couplings; struggles with bulky Val-Val or Val-Leu junctions. |

| Aminium/Uronium (Gen 3) | HATU, COMU | Optimal | HATU: 7-azabenzotriazole (HOAt) effect provides anchimeric assistance. COMU: Superior leaving group structure; safer (non-explosive) and often higher yielding than HATU. |

| Additives | Oxyma Pure | Optimal | Replaces HOBt/HOAt.[1] When combined with DIC or COMU, suppresses racemization most effectively. |

Comparative Data: Reaction Efficiency

Data synthesized from comparative studies on hindered couplings (e.g., Val-Val, Val-Leu).

| Reagent System | Yield (Isolated) | Racemization (% D-Val) | Reaction Time | Notes |

| EDC / HOBt | 75 - 82% | 2.0 - 5.0% | 12 - 24 h | Standard, but slow for hindered AAs. |

| HBTU / DIPEA | 85 - 90% | 1.5 - 3.0% | 4 - 6 h | Acceptable for non-critical applications. |

| HATU / HOAt / DIPEA | 96 - 99% | < 0.5% | 1 - 2 h | Gold Standard for difficult couplings. |

| COMU / Oxyma / DIPEA | 97 - 99% | < 0.2% | 1 - 2 h | Best in Class (Green, Safer, High Yield). |

Visualizing the Activation Pathway

The following diagram illustrates the activation of Z-Val-OH using HATU/COMU, highlighting the critical "Pre-Activation" step that minimizes racemization.

Figure 1: Mechanism of Z-Val-OH activation.[2] Fast aminolysis (via HATU/COMU) is required to outcompete the racemization pathway (red).

Optimized Protocol: Synthesis of Z-Val-Leu-OH

Method: Solution-Phase Synthesis using COMU/Oxyma. Target Scale: 5 mmol (approx. 1.5 - 2.0 g product).

Reagents & Materials

-

Carboxyl Component: Z-Val-OH (1.0 equiv)

-

Amine Component: H-Leu-OMe·HCl (1.1 equiv) (Note: Methyl ester protection is used for the C-terminus to prevent zwitterion interference; it is hydrolyzed in Step 2).

-

Coupling Reagent: COMU (1.0 equiv) (Alternative: HATU)

-

Additive: Oxyma Pure (1.0 equiv) (Optional if using COMU, but recommended for max purity)

-

Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous) or 2-MeTHF (Green alternative)[3]

Step-by-Step Procedure

Phase A: Coupling (Synthesis of Z-Val-Leu-OMe)

-

Preparation: Dissolve Z-Val-OH (1.26 g, 5.0 mmol), H-Leu-OMe·HCl (1.00 g, 5.5 mmol), and Oxyma Pure (0.71 g, 5.0 mmol) in anhydrous DMF (15 mL).

-

Cooling: Chill the solution to 0°C in an ice bath. Cooling suppresses initial racemization during the exothermic activation.

-

Activation & Coupling:

-

Add DIPEA (2.6 mL, 15.0 mmol) dropwise.

-

Immediately add COMU (2.14 g, 5.0 mmol) in one portion.

-

Note: The color may turn bright yellow/orange (characteristic of Oxyma active esters).

-

-

Reaction: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT). Stir for an additional 60–90 minutes.

-

Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[4] Z-Val-OH should be consumed.

-

-

Work-up:

-

Dilute reaction mixture with EtOAc (100 mL).

-

Wash sequentially with:

-

1M HCl or 5% KHSO4 (3 x 30 mL) – Removes DIPEA and unreacted amine.

-

Sat. NaHCO3 (3 x 30 mL) – Removes unreacted acid and Oxyma.

-

Brine (1 x 30 mL).

-

-

Dry organic layer over MgSO4, filter, and concentrate in vacuo.

-

Result: Z-Val-Leu-OMe (White foam/solid). Yield typically >95%.[4]

-

Phase B: Hydrolysis (Conversion to Z-Val-Leu-OH)

-

Dissolution: Dissolve the crude Z-Val-Leu-OMe in THF/Water (3:1, 20 mL).

-